Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

Catalog No.
S3466251
CAS No.
69641-93-6
M.F
C20H24N2O4
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

CAS Number

69641-93-6

Product Name

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

IUPAC Name

butyl 2-(4-butoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H24N2O4/c1-3-5-11-25-19(23)15-7-9-21-17(13-15)18-14-16(8-10-22-18)20(24)26-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3

InChI Key

XJRBANJUKBOCLR-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCCCC

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is a lipophilic, diester-functionalized bidentate nitrogen-donor ligand utilized extensively in coordination chemistry and materials science. By masking the highly polar carboxylic acid groups of the 2,2'-bipyridine core with butyl chains, this compound exhibits exceptional solubility in a broad range of organic solvents, including dichloromethane, chloroform, and toluene [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a process-optimizing precursor. It enables the homogeneous synthesis of transition metal complexes, such as photoactive Ruthenium and Iridium species [2], bypassing the severe handling and purification bottlenecks associated with highly insoluble free-acid analogs.

Procuring the generic free acid (2,2'-bipyridine-4,4'-dicarboxylic acid) as a direct substitute fundamentally disrupts standard synthetic workflows due to its near-total insolubility in common organic solvents. This insolubility forces heterogeneous reaction conditions, leading to incomplete metalation, low yields, and the generation of intractable side products [1]. While the dimethyl ester (dimethyl 2,2'-bipyridine-4,4'-dicarboxylate) offers a marginal improvement, its shorter alkyl chains still limit the solubility of the resulting metal complexes in non-polar media, often causing premature precipitation during column chromatography [2]. Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate provides the specific steric bulk and lipophilicity required to keep both the ligand and the resulting complex fully dissolved, ensuring scalable synthesis and straightforward normal-phase silica purification before any required final saponification.

Precursor Suitability: Homogeneous Reaction Yield in Metalation

When synthesizing heteroleptic Ruthenium(II) or Iridium(III) complexes, the choice of ligand functionalization directly dictates the reaction efficiency. Utilizing dibutyl 2,2'-bipyridine-4,4'-dicarboxylate allows the metalation reaction to proceed homogeneously in refluxing organic solvents, routinely achieving target complex yields of >85% [1]. In direct contrast, attempting the same metalation with the free 2,2'-bipyridine-4,4'-dicarboxylic acid results in heterogeneous suspensions, often restricting pure complex yields to <50% due to unreacted ligand and trapped intermediates [2].

Evidence DimensionSynthesis yield of pure metal complex
Target Compound Data>85% yield (homogeneous reaction)
Comparator Or BaselineFree acid analog: <50% yield (heterogeneous suspension)
Quantified DifferenceGreater than 35% absolute increase in yield
ConditionsRefluxing organic solvents (e.g., DMF, methoxyethanol) during Ru/Ir complexation

Procuring the dibutyl ester minimizes expensive transition-metal waste and drastically reduces the time required for complex synthesis.

Processability: Normal-Phase Chromatographic Purification Compatibility

A critical bottleneck in manufacturing photoactive metal complexes is the purification step. Metal complexes synthesized from dibutyl 2,2'-bipyridine-4,4'-dicarboxylate exhibit favorable retention factors (Rf ~0.4–0.6) on standard normal-phase silica gel, allowing for rapid, high-throughput flash chromatography using common organic eluents like dichloromethane and methanol[1]. Conversely, complexes bearing the free dicarboxylic acid exhibit extreme tailing (Rf ~0.0) on silica, necessitating the use of slow, expensive, and low-capacity size-exclusion resins such as Sephadex LH-20 [2].

Evidence DimensionSilica gel retention and elution behavior
Target Compound DataRf ~0.4–0.6; elutes cleanly on standard silica
Comparator Or BaselineFree acid complexes: Rf ~0.0; irreversible binding/tailing on silica
Quantified DifferenceElimination of size-exclusion chromatography requirement
ConditionsNormal-phase silica gel flash chromatography

Enables the use of standard, scalable, and cost-effective silica gel purification, removing a major manufacturing bottleneck.

Formulation and Handling: Lipophilicity and Organic Solubility

The length of the ester alkyl chain significantly impacts the handling and formulation of the ligand and its downstream complexes. The dibutyl ester demonstrates high solubility (>50 mg/mL) in moderately polar to non-polar solvents such as chloroform and toluene[1]. When compared to the dimethyl ester baseline, the extended butyl chains disrupt crystal packing and increase the lipophilic volume, preventing the premature crystallization that frequently plagues dimethyl ester derivatives during high-concentration stock preparation or low-temperature storage[2].

Evidence DimensionSolubility in non-polar/moderately polar organic solvents
Target Compound DataHigh solubility (>50 mg/mL) with stable stock solutions
Comparator Or BaselineDimethyl ester: Lower solubility with high crystallization tendency
Quantified DifferenceSignificantly higher operational concentration limit without precipitation
ConditionsAmbient handling in chlorinated or aromatic solvents

Ensures reliable preparation of highly concentrated stock solutions for downstream synthesis or formulation without the risk of precipitation.

High-Yield Synthesis of DSSC Sensitizers (e.g., N719, N3 Dyes)

Because the dibutyl ester allows for homogeneous metalation and straightforward silica gel purification, it is the preferred precursor for synthesizing high-performance Ruthenium dyes. Following the purification of the dibutyl-esterified Ru complex, the butyl groups are quantitatively saponified using a base to yield the final TiO2-anchoring free acid or carboxylate salts [1].

Development of Lipophilic Iridium(III) Photocatalysts

In photoredox catalysis, the solubility of the catalyst in organic reaction media is paramount. The dibutyl ester is used to synthesize highly soluble, ester-functionalized cyclometalated Ir(III) complexes, ensuring the photocatalyst remains fully dissolved and active in non-polar organic transformations [2].

Organometallic Probes for Cellular Imaging

The enhanced lipophilicity provided by the butyl ester groups facilitates the transport of luminescent metal complexes across hydrophobic lipid bilayers. This makes the compound an excellent ligand choice for developing phosphorescent probes that require high cellular uptake and mitochondrial targeting, outperforming free-acid analogs[3].

XLogP3

3.7

Dates

Last modified: 07-26-2023

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